![molecular formula C15H16ClN5O3S B4788703 N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4788703.png)
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with a chlorophenoxy group and a sulfonamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the pyrazole intermediate with chlorophenol derivatives, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include polar solvents like DMF or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antifungal agent, with activity against various fungal strains.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other chemical intermediates and as a potential additive in industrial processes.
Mechanism of Action
The mechanism of action of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can disrupt the energy production in fungal cells, leading to their death. The compound may also increase the membrane permeability of fungal cells, further enhancing its antifungal activity .
Comparison with Similar Compounds
N~4~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other similar compounds, such as:
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy group.
Pyrazole-4-carboxamides: These compounds also contain a pyrazole ring and have been studied for their antifungal activity.
The uniqueness of N4-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3S/c1-11-15(8-17-20(11)2)25(22,23)19-13-7-18-21(9-13)10-24-14-5-3-4-12(16)6-14/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUAIGCOAIYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


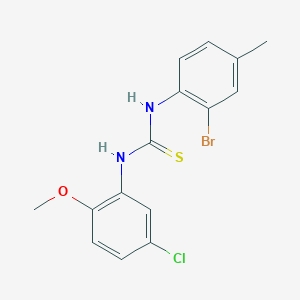
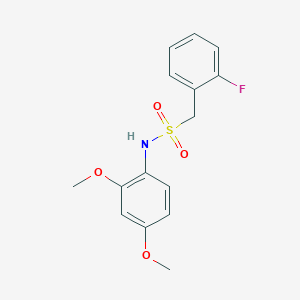
![2-[(2-METHOXYETHYL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4788635.png)
![2-[5-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4788641.png)
![4-methoxy-N-{[1-(3-methyl-2-butenoyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4788642.png)

![N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4788653.png)
![2-(4-bromo-5-ethyl-2-thienyl)-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4788662.png)
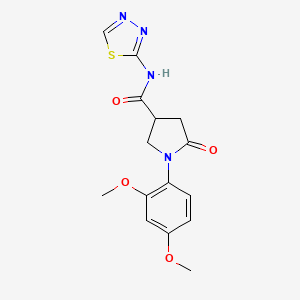
![4-(2,4-dimethylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4788671.png)
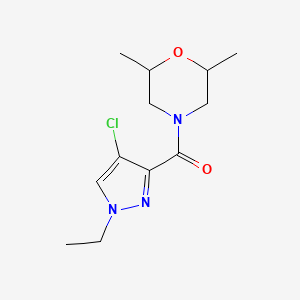
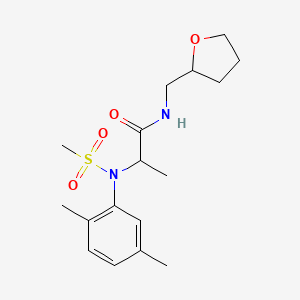
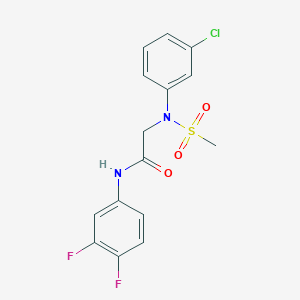
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE](/img/structure/B4788712.png)
